Pyrenocine A
Overview
Description
Pyrenocine A is an acyl phytotoxin isolated from plant pathogenic fungi . It is one of the antibiotic mycotoxins . It has diverse biological activities and is known to inhibit the asexual spore germination of certain plant pathogenic fungi .
Molecular Structure Analysis
The molecular formula of Pyrenocine A is C11H12O4 . Its formal name is 4-methoxy-6-methyl-5-[(2E)-1-oxo-2-buten-1-yl]-2H-pyran-2-one . The SMILES representation is O=C1C=C(OC)C(C(/C=C/C)=O)=C©O1 .Physical And Chemical Properties Analysis
Pyrenocine A has a molecular weight of 208.2 . It is a solid at room temperature . It is soluble in dichloromethane, DMSO, ethanol, and methanol .Scientific Research Applications
Antibiotic and Antifungal Properties
- General Antibiotic Activity : Pyrenocine A shows broad-spectrum antibiotic properties against plants, fungi, and bacteria. Its effectiveness varies for different organisms, with Gram-positive bacteria being more susceptible than Gram-negative ones (Sparace, Reeleder, & Khanizadeh, 1987).
- Antifungal and Antibacterial Properties : Compounds related to Pyrenocine A, such as Pyrenocines J-M, have demonstrated significant antifungal, antibacterial, and algicidal activities (Hussain et al., 2012).
Cancer Research
- Cytotoxicity Against Cancer Cells : Pyrenocine A exhibits cytotoxic effects on cancer cells, particularly by inducing monopolar spindle formation in HeLa cells. This suggests a novel mechanism of action for cancer therapy, different from known inhibitors of the kinesin motor protein Eg5 (Myobatake et al., 2019).
- Potential Anticancer Compounds : New pyrenocines isolated from different fungi have shown cytotoxic activities against various cancer cell lines (Yang et al., 2014).
Anti-Inflammatory Applications
- Anti-Inflammatory Activity : Pyrenocine A has shown promising anti-inflammatory properties, particularly in suppressing the activation of macrophages and inhibiting the production of inflammatory cytokines (Toledo et al., 2014).
Biosynthesis and Phytotoxicity
- Biosynthesis in Fungi : Pyrenocines, including Pyrenocine A, are synthesized from basic organic precursors like acetate and methionine in fungi such as Pyrenochaeta terrestris (Sparace & Mudd, 1985).
- Phytotoxic Effects : Pyrenocine A has shown phytotoxic effects on plants like onion and radish, affecting aspects like seedling elongation and protoplast viability (Sparace, Shahin, & Mudd, 1986).
Safety And Hazards
properties
IUPAC Name |
5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYCRPVWBIEKIW-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=C(OC(=O)C=C1OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017472 | |
Record name | Pyrenocine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrenocine A | |
CAS RN |
76868-97-8 | |
Record name | Pyrenocine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrenocine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrenocine A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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